molecular formula C21H21N5O3S B6419039 N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 938628-75-2

N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B6419039
CAS No.: 938628-75-2
M. Wt: 423.5 g/mol
InChI Key: KEOQYTXLZFQLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a triazoloquinazoline derivative characterized by a propyl substituent at position 4 of the fused triazolo-quinazoline core. The molecule features a sulfanylacetamide side chain linked to a 4-methoxyphenyl group, contributing to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-3-12-25-19(28)16-6-4-5-7-17(16)26-20(25)23-24-21(26)30-13-18(27)22-14-8-10-15(29-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQYTXLZFQLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews its biological properties based on diverse research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C22H23N5O3S\text{C}_{22}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its neuroprotective effects and its ability to inhibit specific enzymes.

Neuroprotective Effects

Research indicates that derivatives of triazoloquinazoline compounds exhibit significant neuroprotective properties. For instance, a related compound demonstrated an IC50 value of 2.91±0.47μM2.91\pm 0.47\mu M against nitric oxide production in neuroinflammatory models. This suggests that similar derivatives may also possess comparable neuroprotective effects through mechanisms such as:

  • Inhibition of the NF-κB signaling pathway : This pathway is crucial in mediating inflammatory responses.
  • Reduction of reactive oxygen species (ROS) : Compounds that can decrease ROS levels may help protect neuronal cells from oxidative stress.
  • Chelation of biometals : The ability to chelate metals like Cu²⁺ may prevent metal-induced toxicity in neuronal cells .

Enzyme Inhibition

The compound's structural features suggest potential activity against acetylcholinesterase (AChE), an important enzyme in neurotransmission. Studies on related compounds have shown varying degrees of AChE inhibition:

CompoundIC50 (μM)Description
Compound 100.23Potent AChE inhibitor
Donepezil0.12Standard AChE inhibitor
Compound 13.08Moderate AChE inhibitory activity

The presence of specific functional groups significantly influences the inhibitory activity against AChE, with certain substitutions enhancing binding affinity and selectivity .

Study 1: Neuroprotective Activity

In a study involving scopolamine-induced Alzheimer’s disease (AD) models, administration of a triazoloquinazoline derivative led to significant improvements in cognitive functions. The compound exhibited neuroprotective properties by reducing inflammation and oxidative stress markers in the brain tissue .

Study 2: AChE Inhibition

Another investigation highlighted the structure-activity relationship (SAR) of quinazoline-triazole hybrids. The study found that modifications at the C-4 position of the quinazoline ring could enhance AChE inhibitory activity, with some derivatives achieving IC50 values comparable to donepezil, a well-known treatment for Alzheimer’s disease .

Scientific Research Applications

The compound N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide , also known by its CAS number 938628-75-2, is a synthetic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications based on available literature and documented studies.

Anticancer Activity

Recent studies have indicated that compounds containing triazoloquinazoline structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of triazoloquinazolines showed potent activity against various cancer cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The presence of the sulfanyl group may enhance the compound's antimicrobial efficacy. Research indicates:

  • Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity, warranting further exploration of this compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties:

  • Mechanism : They may inhibit pro-inflammatory cytokines and pathways.
  • Case Study : A related compound was shown to reduce inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerPotent against various cancer cell lines ,
AntimicrobialEffective against Gram-positive/negative bacteria ,
Anti-inflammatoryReduces inflammation in animal models

Chemical Reactions Analysis

Formation of the Triazoloquinazoline Core

This step often involves the reaction of a quinazoline precursor with a triazole-forming reagent. For example, a quinazoline derivative can be reacted with a hydrazine derivative to form the triazole ring.

Sulfanyl Linkage Formation

The sulfanyl group is typically introduced through nucleophilic substitution reactions involving sulfur-containing nucleophiles.

Acetamide Formation

The final step involves reacting the sulfanyl-modified triazoloquinazoline with an appropriate amine (in this case, 4-methoxyaniline) and an acylating agent to form the acetamide moiety.

Chemical Reaction Conditions

Reaction StepConditionsReagentsYield
Triazoloquinazoline Core FormationHigh temperature, acidic conditionsQuinazoline precursor, hydrazine derivativeVariable
Propyl Group IntroductionMild conditions, organic solventsAlkyl halide or sulfonateModerate to high
Sulfanyl Linkage FormationBasic conditions, sulfur nucleophileSulfur-containing nucleophileModerate
Acetamide FormationMild conditions, organic solventsAmine, acylating agentHigh

Analytical Techniques

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are crucial for monitoring the progress of these reactions and confirming the structure of intermediates and the final product.

Potential Modifications and Derivatives

The structural diversity of N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H- triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide allows for various modifications through substitution of different functional groups, which can alter its biological activity and therapeutic potential.

Comparison with Similar Compounds

N-[(4-methylphenyl)methyl]-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

  • Molecular Formula : C22H23N5O2S
  • Key Differences : The 4-methoxyphenyl group in the target compound is replaced with a 4-methylbenzyl group.
  • Lower polarity may lead to higher logP values, favoring tissue distribution but risking solubility limitations .

N-(4-acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

  • Molecular Formula : C24H22N4O3S
  • Key Differences: The triazolo ring is absent, replaced by a simpler dihydroquinazolinone core. The 4-acetamidophenyl group introduces a polar amide moiety.
  • The acetamido group enhances water solubility but may limit blood-brain barrier penetration .

Analogues with Heterocyclic Core Modifications

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted Acetamides

  • Key Differences: The triazoloquinazoline core is replaced with a sulfamoylphenyl-substituted quinazolinone.
  • These derivatives are often prioritized for antibacterial or anticancer applications due to sulfonamide-related mechanisms .

2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

  • Molecular Formula : C27H26N4O3S
  • Key Differences: The quinazoline core is replaced with a 1,2,4-triazole ring, and additional phenoxymethyl groups are present.
  • Phenoxymethyl substituents may enhance affinity for kinase targets .

Physicochemical Properties (Inferred)

Compound logP (Estimated) Solubility (mg/mL) Plasma Protein Binding
Target Compound 2.8 0.15 (PBS) High (>90%)
N-[(4-methylphenyl)methyl] analogue 3.2 0.08 (PBS) Moderate (70–80%)
Sulfamoylphenyl analogue 1.5 0.45 (PBS) Low (<60%)

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a thiol-containing triazoloquinazolinone intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide. For example, analogous procedures involve reacting 2-chloroacetamide derivatives with thiol-functionalized heterocycles in the presence of a base (e.g., K₂CO₃) in dry acetone under reflux .
  • Key Steps :

  • Preparation of the triazoloquinazolinone core via cyclization of thiourea intermediates.
  • Thiolation of the quinazolinone scaffold using Lawesson’s reagent or similar sulfur-transfer agents.
  • Final coupling with chloroacetamide derivatives under anhydrous conditions.

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8 ppm, propyl chain signals in aliphatic regions) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ matching theoretical values).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary biological screening models are used to assess its bioactivity?

  • In Vitro Assays :

  • Antimicrobial Activity : Microbroth dilution assays against Gram-positive/negative bacteria (e.g., Acinetobacter baumannii) and fungi (e.g., Cryptococcus neoformans) .
  • Anti-Inflammatory Potential : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages.
    • In Vivo Models : Formalin-induced edema in rats to evaluate anti-exudative activity, with dose-dependent comparisons to reference drugs (e.g., indomethacin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Critical Substituents :

  • Propyl Group at Position 4 : Longer alkyl chains (e.g., butyl) may enhance lipophilicity and membrane permeability but reduce solubility.
  • Methoxyphenyl Acetamide : Electron-donating groups (e.g., -OCH₃) improve metabolic stability compared to electron-withdrawing substituents .
    • SAR Strategies :
  • Introduce bioisosteric replacements (e.g., replacing sulfur with sulfone or phosphonate groups) to modulate pharmacokinetics .
  • Modify the triazoloquinazolinone core to enhance target binding (e.g., fluorination at Position 7 for improved affinity) .

Q. What experimental design principles apply to resolving contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in antimicrobial potency against A. baumannii (80% inhibition in some studies vs. lower activity in others) .
  • Resolution Steps :

Batch Reproducibility : Verify synthetic consistency via HPLC and elemental analysis.

Assay Standardization : Use CLSI guidelines for MIC determination to minimize variability.

Mechanistic Profiling : Compare target engagement (e.g., bacterial topoisomerase inhibition) across divergent datasets.

Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?

  • Advantages :

  • Continuous-Flow Systems : Enable precise control of exothermic reactions (e.g., thiolation steps) via modular reactors, reducing side products .
  • In-Line Analytics : Real-time UV/IR monitoring to optimize intermediate formation.
    • Case Study : Omura-Sharma-Swern oxidation protocols adapted for flow systems reduce hazardous reagent handling (e.g., dimethyl sulfoxide-oxalyl chloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.